

Replicating Published Findings on Avocadene 1-acetate: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Avocadene 1-acetate

Cat. No.: B1228289

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of published findings on **Avocadene 1-acetate**, a bioactive lipid derived from avocados (*Persea americana*). The focus is to present the data in a structured manner to facilitate the replication of key experiments and to offer an objective comparison with related compounds. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Chemical and Physical Properties

Avocadene 1-acetate is a polyhydroxylated fatty alcohol, a class of acetogenins found in avocados.^[1] Its structure and properties are summarized below.

Property	Value	Reference
CAS Number	24607-09-8	[1][2]
Molecular Formula	C19H36O4	[1][2]
Molecular Weight	328.5 g/mol	[1][2]
IUPAC Name	[(2S,4S)-2,4-dihydroxyheptadec-16-enyl] acetate	[1]
SMILES	CC(=O)OC--INVALID-LINK--O">C@HO	[1]
Melting Point	58-59°C	[1]
Physical Description	Solid	[1]

Extraction and Synthesis

AvCADENE 1-acetate can be obtained through both natural extraction from avocado and chemical synthesis.

Natural Extraction and Isolation

The extraction of **AvCADENE 1-acetate** from avocado pulp, peel, or seed involves a multi-step process to separate it from other lipids and plant materials.[1]

Experimental Workflow: Natural Extraction

Caption: Workflow for the extraction and purification of **AvCADENE 1-acetate** from avocado.

Synthetic Methodologies

Synthetic routes to **AvCADENE 1-acetate** and its stereoisomers have been developed, often involving asymmetric reduction and diastereoselective reduction steps to establish the correct stereochemistry of the hydroxyl groups.[3]

Biological Activity and Comparative Data

Avocadene 1-acetate and related acetogenins, such as avocadyne, have demonstrated a range of biological activities, most notably in the modulation of cellular metabolism and cytotoxicity against cancer cells.

Cytotoxicity in Acute Myeloid Leukemia (AML)

Studies have shown that avocadyne, a closely related compound, is cytotoxic to AML cells. The addition of an acetoxy group to avocadyne's primary alcohol, as in **Avocadene 1-acetate**, has been reported to attenuate this anti-AML activity.^[4] The table below compares the cytotoxicity of avocadyne and related compounds in AML cell lines.

Compound	Cell Line	IC50 (μM)	Reference
(2R,4R)-avocadyne	TEX	2.33 ± 0.10	^[4]
(2R,4R)-avocadyne	AML2	11.41 ± 1.87	^[4]
HATA (Heptadecanoic acid terminal alkyne)	TEX	15.65 ± 0.57	^[4]
HATA (Heptadecanoic acid terminal alkyne)	AML2	22.60 ± 1.37	^[4]
PATA (Palmitic acid terminal alkyne)	TEX	52.93 ± 0.66	^[4]
PATA (Palmitic acid terminal alkyne)	AML2	64.44 ± 3.63	^[4]

Nematocidal Activity

A crude avocado extract containing avocadene derivatives at a concentration of 2.5 μM was found to be lethal to all L1 larvae of *Caenorhabditis elegans*.^[5]

Mechanism of Action: Signaling Pathways

The primary mechanism of action for these acetogenins involves the disruption of mitochondrial function, specifically the inhibition of fatty acid oxidation (FAO).^{[1][4]}

Inhibition of Fatty Acid Oxidation (FAO)

Avocadyne has been shown to inhibit FAO, a metabolic pathway that AML cells are highly dependent on.^[4] This inhibition is believed to be a key contributor to its selective cytotoxicity. The proposed mechanism involves the interaction with very-long-chain acyl-CoA dehydrogenase (VLCAD), an enzyme in the FAO pathway.^[4]

Caption: Acetate-mediated activation of the mTOR signaling pathway.

Detailed Experimental Protocols

To facilitate the replication of these findings, the following are summaries of key experimental protocols described in the literature.

Cell Viability Assay

- Cell Culture: TEX and AML2 leukemia cells are grown in IMDM supplemented with 15% FBS and 2 mM L-glutamine. ^[4]* Treatment: Cells are treated with varying concentrations of the test compounds (e.g., 0.1–100 μ M) for 72 hours. ^[4]* Analysis: Cell viability is assessed using flow cytometry. ^[4]

Co-Immunoprecipitation (Co-IP) for VLCAD Interaction

- Cell Treatment: AML2 cells (10×10^6) are treated with 10 μ M of the compound for 3 hours. ^[4]* Antibody Coupling: Anti-VLCAD antibody is coupled to magnetic beads. ^[4]* Cell Lysis: Cells are lysed with RIPA buffer. ^[4]* Immunoprecipitation: The cell lysate is incubated with the antibody-coupled beads.
- Elution: The VLCAD protein is eluted from the beads.
- Analysis: The eluted fraction is analyzed by immunoblotting and LC/MS/MS for avocadyne quantification. ^[4]

High-Performance Liquid Chromatography (HPLC)

- Column: Reverse-phase C18 column. ^[1]* Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or 10 mM ammonium acetate is used. ^[4]* Detection: Mass spectrometry (UHPLC-MS). ^[4] This guide provides a starting point for researchers interested

in the biological activities of **Avocadene 1-acetate** and related compounds. The provided data and protocols, compiled from published literature, should aid in the design of new experiments and the verification of existing findings.

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- To cite this document: BenchChem. [Replicating Published Findings on Avocadene 1-acetate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228289#replicating-published-findings-on-avocadene-1-acetate]

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